

Spectroscopic and Physicochemical Properties of (R)-1-Boc-2-ethylpiperazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-2-ethylPiperazine

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This technical guide provides a summary of the available spectroscopic and physicochemical data for **(R)-1-Boc-2-ethylpiperazine**, a chiral piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a comprehensive, peer-reviewed dataset in a single publication, this document compiles information from various sources to offer a concise overview.

Physicochemical Properties

Property	Value	Source
IUPAC Name	tert-butyl (2R)-2-ethylpiperazine-1-carboxylate	N/A
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][2]
Molecular Weight	214.31 g/mol	[1][2]
CAS Number	393781-70-9	N/A

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(R)-1-Boc-2-ethylpiperazine** based on typical values for similar N-Boc protected piperazine derivatives. It is important to note that specific experimental data from a dedicated scholarly publication for this exact compound is not readily available in the public domain.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	1H	CH (piperazine ring, position 2)
~3.4 - 3.6	m	2H	CH ₂ (piperazine ring, position 3)
~2.8 - 3.2	m	4H	CH ₂ (piperazine ring, positions 5 & 6)
~1.6 - 1.8	m	2H	CH ₂ (ethyl group)
1.46	s	9H	C(CH ₃) ₃ (Boc group)
~0.9	t	3H	CH ₃ (ethyl group)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~154.7	C=O (Boc group)
~79.5	C(CH ₃) ₃ (Boc group)
~55-58	CH (piperazine ring, position 2)
~45-50	CH ₂ (piperazine ring)
~43-46	CH ₂ (piperazine ring)
~28.4	C(CH ₃) ₃ (Boc group)
~25-28	CH ₂ (ethyl group)
~10-12	CH ₃ (ethyl group)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	m, br	N-H Stretch (secondary amine)
~2970 - 2930	s	C-H Stretch (aliphatic)
~1690 - 1700	s	C=O Stretch (urethane)
~1420	m	C-N Stretch
~1250, 1170	s	C-O Stretch

MS (Mass Spectrometry)

m/z	Interpretation
215.17	[M+H] ⁺ (Calculated for C ₁₁ H ₂₃ N ₂ O ₂ ⁺)
237.15	[M+Na] ⁺ (Calculated for C ₁₁ H ₂₂ N ₂ NaO ₂ ⁺)
159.12	[M - C ₄ H ₉ O ₂ + H] ⁺ (Loss of Boc group)
115.12	[M - C ₅ H ₉ O ₂] ⁺ (Loss of Boc group and ethyl radical)

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **(R)-1-Boc-2-ethylpiperazine** are not available in a single, peer-reviewed source. However, the following general procedures are standard for the characterization of small organic molecules.

General Method for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

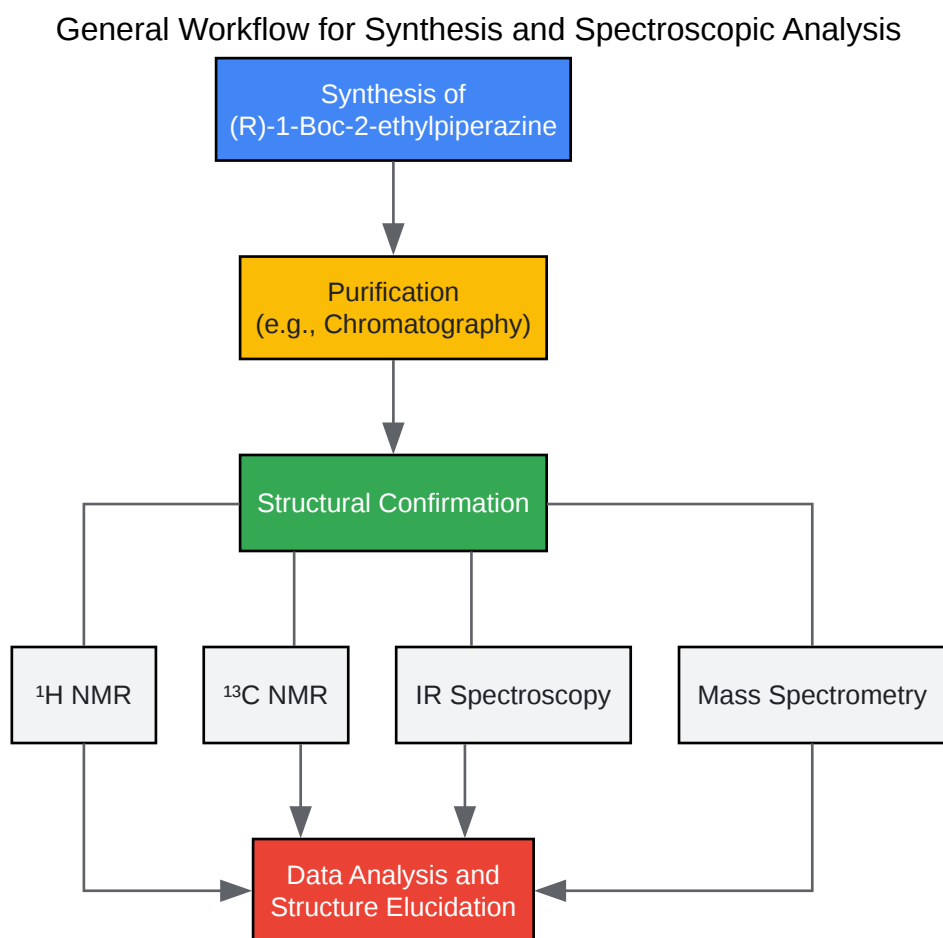
General Method for IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt

plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The data is reported in wavenumbers (cm^{-1}).

General Method for Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. Data is reported as the mass-to-charge ratio (m/z).

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like **(R)-1-Boc-2-ethylpiperazine**.



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Caption: General workflow from synthesis to spectroscopic analysis.

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